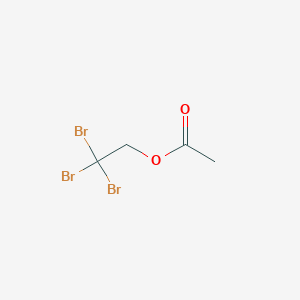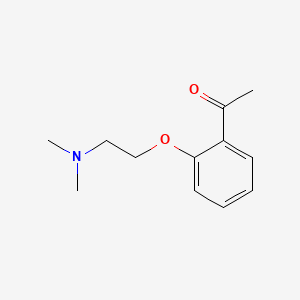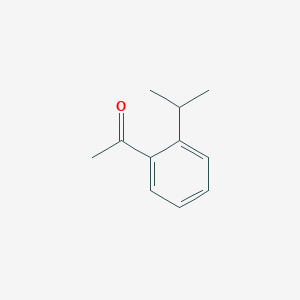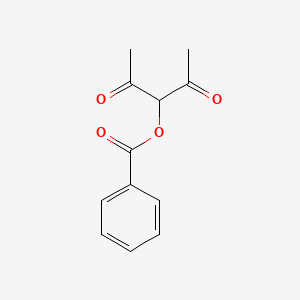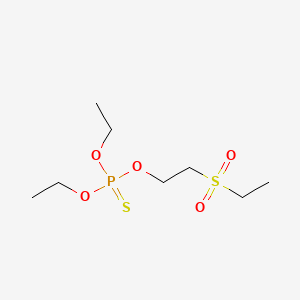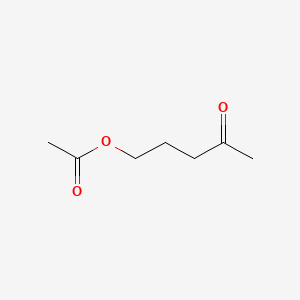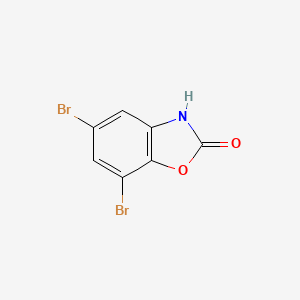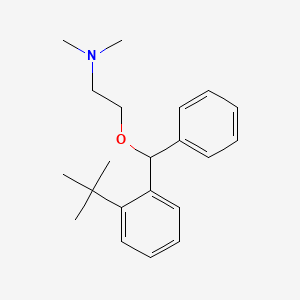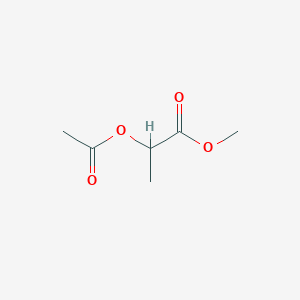
Methyl 2-acetoxypropanoate
Descripción general
Descripción
- Methyl 2-acetoxypropanoate (CAS Number: 6284-75-9) is a colorless liquid with a fruity odor.
- It is commonly used as a flavoring agent and an organic synthetic intermediate in the production of perfumes, fragrances, and other chemicals.
Synthesis Analysis
- Methyl 2-acetoxypropanoate is typically synthesized by reacting acetyl chloride with methanol .
- The compound is prepared through an acetylation reaction, resulting in the formation of the ester.
Molecular Structure Analysis
- Chemical Formula : C6H10O4
- Molecular Weight : 146.14 g/mol
- Density : Approximately 1.0945 g/cm³ (rough estimate)
- Boiling Point : Roughly 185.74°C (rough estimate)
- Water Solubility : Approximately 81.2 g/L at 25°C
- Refractive Index : Estimated to be 1.4310
Chemical Reactions Analysis
- Methyl 2-acetoxypropanoate can participate in various esterification reactions and hydrolysis processes.
- It may also undergo transesterification reactions with other esters.
Physical And Chemical Properties Analysis
- The compound is flammable and should be handled with care to avoid skin contact and inhalation.
- It should be kept away from ignition sources and oxidizing agents.
Aplicaciones Científicas De Investigación
Application 1: Organic Synthesis
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Methyl 2-acetoxypropanoate is used as a reagent in the synthesis of bioderived acrylates from alkyl lactates via Pd-Catalyzed Hydroesterification .
- Methods of Application or Experimental Procedures : The compound is prepared according to previously reported procedures and used in reactions involving carbon monoxide (CO) and ethylene (C2H4). The synthesis of methyl 2-(propionyloxy)propanoate involves the reaction of (-)-methyl L-lactate with propionic anhydride, with concentrated H2SO4(aq) as a catalyst .
- Results or Outcomes : The reaction results in the formation of methyl 2-(propionyloxy)propanoate .
Application 2: Fragrance Industry
- Specific Scientific Field : Perfume Industry
- Summary of the Application : Methyl 2-acetoxypropanoate is used as a fragrance in the perfume industry .
- Methods of Application or Experimental Procedures : The compound is typically synthesized by reacting propionyl chloride with methanol .
- Results or Outcomes : The product is used as a fragrance in various perfumes .
Safety And Hazards
- Methyl 2-acetoxypropanoate has low toxicity but still requires cautious handling.
- Avoid skin contact and inhalation.
- Use appropriate protective equipment during handling.
Direcciones Futuras
- Further research could explore its applications in the fragrance industry, potential derivatives, and novel synthetic pathways.
Remember that safety precautions should always be followed when working with any chemical compound. If you need more detailed information, consider consulting relevant scientific literature123. 🌟
Propiedades
IUPAC Name |
methyl 2-acetyloxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(8)9-3)10-5(2)7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFFGYLLUHQSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277951 | |
| Record name | methyl 2-acetoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetoxypropanoate | |
CAS RN |
6284-75-9 | |
| Record name | Propanoic acid, 2-(acetyloxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 5219 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC5219 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-acetoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



